2-Bromocyclobutan-1-ol
Overview
Description
2-Bromocyclobutan-1-ol is a chemical compound with the molecular formula C4H7BrO . It has an average mass of 151.002 Da and a monoisotopic mass of 149.968018 Da . It is also known by other names such as 2-Bromcyclobutanol .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutane ring with a bromine atom and a hydroxyl group attached . The exact 3D structure and other details can be found in chemical databases like ChemSpider .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, cyclobutane derivatives are known to participate in various reactions. For instance, photoredox catalysis can promote the single-electron oxidation of cyclobutanes . The resulting radical cations can undergo highly regio- and diastereoselective [2π+2σ] cycloaddition reactions .Physical And Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm3 . Its boiling point is 185.6±33.0 °C at 760 mmHg, and it has a vapour pressure of 0.2±0.8 mmHg at 25°C . The enthalpy of vaporization is 49.1±6.0 kJ/mol, and the flash point is 66.0±25.4 °C .Scientific Research Applications
1. Spectral Analysis and Molecular Structure
- Vibrational Spectra and Structure Analysis : Research on bromocyclobutane, a related compound to 2-bromocyclobutan-1-ol, has provided detailed insights into its vibrational spectra and molecular structure. Studies have recorded infrared spectra in both liquid and vapor phases, contributing to the understanding of molecular vibrations and structures of such compounds (Durig & Green, 1967).
2. Conformational Analysis
- Structural Analysis in Cyclobutanique Series : The structural behavior of bromocyclobutane has been analyzed, revealing its existence in different conformations under varying conditions. This research provides foundational knowledge for understanding the behavior of similar cyclobutane derivatives, including this compound (Karimine et al., 1987).
3. Microwave Spectroscopy
- Microwave Spectrum Studies : Investigations into the microwave spectrum of bromocyclobutane and its isotopic species have contributed to the understanding of rotational transitions and structural parameters, which are essential for studying related compounds like this compound (Rothschild & Dailey, 1962).
4. Organic Synthesis Applications
- Synthesis and Reactivity in Organic Chemistry : Research on the synthesis and reactivity of related compounds, such as bromobenzocyclobutene, provides insights into the potential applications of this compound in organic synthesis. This includes the formation of zirconacycles and their subsequent reactions (Ramakrishna & Sharp, 2003).
5. Thermodynamics and Kinetics
- Thermal Unimolecular Decomposition : The study of the thermal decomposition of bromocyclobutane helps in understanding the thermodynamics and kinetics relevant to this compound. Such research is vital for predicting the stability and reaction pathways of these compounds (King & Gilbert, 1980).
Safety and Hazards
As with any chemical compound, handling 2-Bromocyclobutan-1-ol requires appropriate safety measures. It’s important to avoid contact with skin and eyes and to use personal protective equipment . In case of fire, use CO2, dry chemical, or foam for extinction . Store in a well-ventilated place and keep the container tightly closed .
properties
IUPAC Name |
2-bromocyclobutan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c5-3-1-2-4(3)6/h3-4,6H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOICBJMMIUUGPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665369 | |
Record name | 2-Bromocyclobutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
412346-15-7 | |
Record name | 2-Bromocyclobutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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